

Fungal Production of Itaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable bio-based platform chemical with wide-ranging applications in the production of polymers, resins, and pharmaceuticals. Its microbial production, primarily by fungi, offers a sustainable alternative to petroleum-based chemical synthesis. This technical guide provides an in-depth overview of the natural fungal producers of **itaconic acid**, focusing on the core aspects of their physiology, the biosynthetic pathways, and the experimental methodologies for its production and analysis.

Natural Fungal Producers of Itaconic Acid

Several fungal species have been identified as natural producers of **itaconic acid**. Among these, *Aspergillus terreus* and various species of the genus *Ustilago* are the most prominent and extensively studied. Other fungi, including *Aspergillus itaconicus*, *Candida* sp., *Rhodotorula* sp., and *Pseudozyma antarctica*, have also been reported to produce **itaconic acid**, though typically at lower yields.^{[1][2][3][4][5]}

Aspergillus terreus: The Industrial Workhorse

Aspergillus terreus is the traditional and most widely used microorganism for the industrial production of **itaconic acid**.^{[1][2]} Strains of *A. terreus* are capable of producing high titers of **itaconic acid**, in some cases exceeding 86 g/L.^[1] However, the filamentous growth of *A.*

terreus can present challenges in industrial fermenters, such as high viscosity of the fermentation broth and sensitivity to shear stress.[1]

Ustilago Species: A Promising Alternative

The dimorphic fungus *Ustilago maydis*, a well-known plant pathogen, has emerged as a strong alternative for **itaconic acid** production.[2][6] Its yeast-like growth in submerged culture offers advantages in terms of process control and rheology.[7] Significant research efforts have focused on metabolic engineering of *U. maydis* to enhance **itaconic acid** yields and reduce byproduct formation.[6][8][9] Other species within the Ustilaginaceae family, such as *Ustilago cynodontis* and *Ustilago rabenhorstiana*, have also been identified as robust natural producers of **itaconic acid**. [2][10]

Quantitative Data on Itaconic Acid Production

The following tables summarize the quantitative data on **itaconic acid** production by various fungal species under different fermentation conditions.

Table 1: **Itaconic Acid** Production by *Aspergillus terreus*

Strain	Carbon Source	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Wild Type	Glucose	Fed-batch	160	0.58	0.57	[11]
Wild Type	Glucose	Fed-batch	150	-	-	[11]
NRRL 1960	Granulated Sugar & NH4NO3	Batch	40	-	-	[1]
ATCC® 32588™	Glucose	Batch	47	-	-	[12][13]
Wild Type	Glucose	Submerged	>80	-	-	[3][5][14]
Mutant TN-484	Starch Hydrolysate	Shake Flask	53.8	0.613	-	[15]

Table 2: **Itaconic Acid** Production by *Ustilago* Species

Species	Strain	Carbon Source	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
U. maydis	K14	Glucose	High-density fed-batch	74.9	0.54	0.53	[6][16]
U. maydis	K14	Low-density fed-batch	75.7	-	-	[6][16]	
U. maydis	MB215 Δ cyp3 Δ Pria1::Petef	Glucose	Shake flask with CaCO ₃	43.7	0.39	0.22	[8]
U. maydis	ITA chassis	Glucose	Shake flask with CaCO ₃	53.5	0.47	0.28	[8]
U. maydis	MB215	Glucose & Xylose	Batch	44.5	-	0.74	[2]
U. cynodontis	2217	Glucose	Batch	3.4	-	-	[2]
U. rabenhorstiana	-	Glucose	Fed-batch	50.3	0.27	0.14	[10]
U. cynodontis	ITA Max pH	Thick Juice (Sucrose)	Fed-batch	106.4	0.48	0.72	[17]

Table 3: **Itaconic Acid** Production by Other Fungi

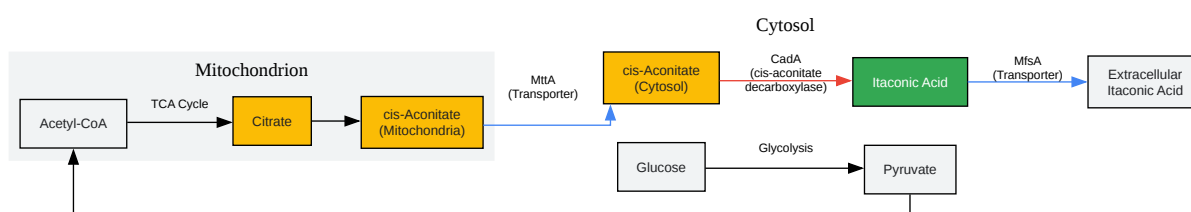
Species	Strain	Carbon Source	Nitrogen Source	Titer (g/L)	Yield (%)	Reference
Candida sp.	-	-	-	-	35	[2]
Pseudozyma antarctica	NRRL Y-7808	Glucose	Nitrogen-limited	30	-	[2]

Biosynthetic Pathways of Itaconic Acid

The biosynthesis of **itaconic acid** in fungi originates from the tricarboxylic acid (TCA) cycle. However, the specific enzymatic steps differ between *Aspergillus* and *Ustilago*.

Pathway in *Aspergillus terreus*

In *A. terreus*, the pathway involves the decarboxylation of cis-aconitate, an intermediate of the TCA cycle.[18] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA).[15] The precursor, cis-aconitate, is transported from the mitochondria to the cytosol by a mitochondrial tricarboxylic acid transporter (MttA).[1] The final product, **itaconic acid**, is then exported out of the cell by a major facilitator superfamily transporter (MfsA).[1][15]

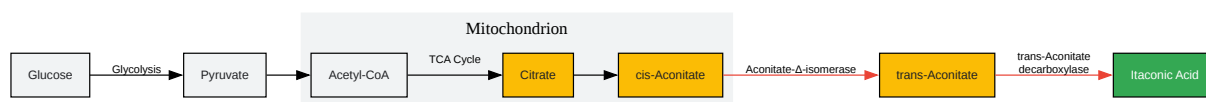


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Biosynthetic pathway of **itaconic acid** in *Aspergillus terreus*.

Pathway in *Ustilago maydis*

The pathway in *Ustilago maydis* is distinct from that in *A. terreus*. It involves the isomerization of cis-aconitate to trans-aconitate by the enzyme aconitate- Δ -isomerase. Subsequently, trans-aconitate is decarboxylated to **itaconic acid** by trans-aconitate decarboxylase.[1]



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Biosynthetic pathway of **itaconic acid** in *Ustilago maydis*.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fungal production of **itaconic acid**.

Fungal Cultivation for Itaconic Acid Production

a) Media Composition for *Aspergillus terreus*

A typical production medium for *A. terreus* contains (per liter of distilled water):

- Carbon Source: Granulated Sugar or VHP (Very High Polymerization) Sugar[1]
- Nitrogen Source: NH_4NO_3 or commercial urea[1]
- Other components can be adjusted based on specific experimental goals.

b) Media Composition for *Ustilago maydis*

A commonly used screening medium for *U. maydis* is the modified Tabuchi medium (MTM), which contains (per liter):

- Glucose: 50 g[2]
- NH_4Cl : 0.8 g[2]
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.2 g[2]
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g[2]
- KH_2PO_4 : 0.5 g[2]
- Vitamin solution: 1 ml[2]
- Trace element solution: 1 ml[2]
- Buffer: 100 mM MES (pH adjusted to 6.5 with NaOH) or 66 g/L CaCO_3 [2]

The vitamin solution contains (per liter): 0.05 g d-biotin, 1 g d-calcium pantothenate, 1 g nicotinic acid, 25 g myo-inositol, 1 g thiamine hydrochloride, 1 g pyridoxol hydrochloride, and 0.2 g para-aminobenzoic acid.

The trace element solution contains (per liter): 1.5 g EDTA, 0.45 g of $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$, 0.10 g of $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$, 0.03 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$, 0.03 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, 0.04 g of $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$, 0.45 g of $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$, 0.3 g of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$, 0.10 g of H_3BO_3 , and 0.01 g of KI.

c) Fermentation Conditions

- Inoculum Preparation: Fungal spores are typically used to inoculate a seed culture, which is then used to inoculate the production fermenter.
- Temperature: Fermentations are generally carried out at 30-32°C.[8][18]
- pH Control: The pH of the fermentation broth is a critical parameter. For *A. terreus*, a low initial pH is often required for **itaconic acid** accumulation.[18] For *U. maydis*, the pH is typically maintained around 6.0-6.5.[2][16]
- Aeration and Agitation: Adequate oxygen supply is crucial for **itaconic acid** production. Aeration and agitation rates need to be optimized for each specific fermenter setup.

Extraction of Itaconic Acid

After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation.

Itaconic acid can then be extracted from the fermentation broth using various methods, including:

- Solvent Extraction: Ethyl acetate or other suitable organic solvents can be used to extract **itaconic acid** from the broth.[\[9\]](#)[\[19\]](#)
- Reactive Extraction: This method involves the use of an extractant, such as tri-n-octylamine, dissolved in an organic solvent to enhance the separation efficiency.[\[12\]](#)[\[13\]](#)

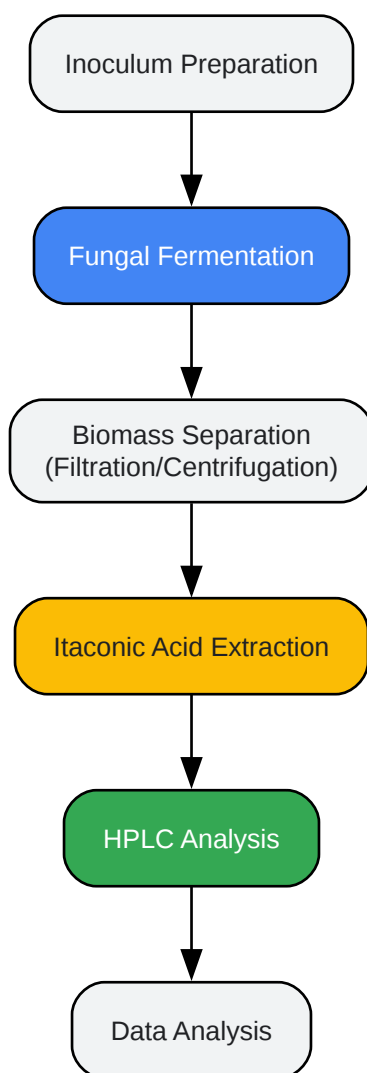
Quantification of Itaconic Acid

The concentration of **itaconic acid** in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).

- HPLC System: A standard HPLC system equipped with a UV detector is commonly used.
- Column: A reversed-phase C18 column is suitable for separating **itaconic acid**.[\[20\]](#)
- Mobile Phase: A common mobile phase is a dilute solution of phosphoric acid in a methanol-water mixture.[\[20\]](#)
- Detection: **Itaconic acid** can be detected by UV absorbance at 210 nm.[\[9\]](#)[\[20\]](#)
- Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known **itaconic acid** concentrations.[\[20\]](#)

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the production and analysis of **itaconic acid** from fungal fermentation.



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General experimental workflow for fungal **itaconic acid** production.

Conclusion

The fungal production of **itaconic acid** represents a mature and continuously evolving field of industrial biotechnology. *Aspergillus terreus* remains the dominant industrial producer, while *Ustilago* species offer significant potential due to their favorable growth characteristics. Continued research in strain development through metabolic engineering, coupled with process optimization, will be crucial in further enhancing the economic viability and sustainability of bio-based **itaconic acid** production. This guide provides a foundational understanding for researchers and professionals seeking to engage in this promising area of biotechnology.

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- To cite this document: BenchChem. [Fungal Production of Itaconic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127481#natural-producers-of-itaconic-acid-in-fungi]

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